molecular formula C13H16N2O B14537237 Benzamide, N-(1-methyl-2-piperidinylidene)- CAS No. 62026-57-7

Benzamide, N-(1-methyl-2-piperidinylidene)-

Cat. No.: B14537237
CAS No.: 62026-57-7
M. Wt: 216.28 g/mol
InChI Key: IOGKTTBEYBNHPS-UHFFFAOYSA-N
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Description

Benzamide, N-(1-methyl-2-piperidinylidene)-, also known as N-(1-methyl-2-piperidinylidene)benzenamine, is an organic compound with the molecular formula C12H16N2. This compound is characterized by the presence of a benzamide group attached to a piperidine ring. It is a derivative of benzamide and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-methyl-2-piperidinylidene)- typically involves the condensation of benzoic acid derivatives with amines. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and Lewis acidic ionic liquids ensures high efficiency and scalability. The reaction conditions are optimized to achieve maximum yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1-methyl-2-piperidinylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

Benzamide, N-(1-methyl-2-piperidinylidene)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(1-methyl-2-piperidinylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzamide, N-(1-methyl-2-piperidinylidene)- include other benzamide derivatives such as:

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Uniqueness

What sets Benzamide, N-(1-methyl-2-piperidinylidene)- apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its specific configuration allows for unique interactions with molecular targets, making it valuable for specialized applications in research and industry .

Properties

CAS No.

62026-57-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(1-methylpiperidin-2-ylidene)benzamide

InChI

InChI=1S/C13H16N2O/c1-15-10-6-5-9-12(15)14-13(16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

IOGKTTBEYBNHPS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1=NC(=O)C2=CC=CC=C2

Origin of Product

United States

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